N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Catalog No.
S758125
CAS No.
58754-95-3
M.F
C11H17NO4S
M. Wt
259.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

CAS Number

58754-95-3

Product Name

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

IUPAC Name

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Molecular Formula

C11H17NO4S

Molecular Weight

259.32 g/mol

InChI

InChI=1S/C11H17NO4S/c1-9-4-6-10(7-5-9)17(13,14)12-8-11(15-2)16-3/h4-7,11-12H,8H2,1-3H3

InChI Key

YSQNRFLBFRHJBP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC

Biomedical Engineering

Organic Synthesis and Chemical Methodology

Immobilization of Oligonucleotides

Synthesis of Functional Polymers

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by the presence of a 4-methyl group on the benzene ring and a dimethoxyethyl substituent. Its chemical formula is C₁₁H₁₇NO₄S, and it features a sulfonamide functional group, which is known for its biological activity and utility in pharmaceuticals. The compound's structure includes a sulfonyl group (–SO₂) attached to an amine, which contributes to its solubility and reactivity in various chemical environments .

Typical of sulfonamides, including:

  • Nucleophilic Substitution: The sulfonamide nitrogen can undergo nucleophilic attack by various nucleophiles, leading to the formation of new derivatives.
  • Acid-Base Reactions: The amine group can act as a base, allowing for protonation under acidic conditions.
  • Formation of Sulfonamides: It can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine .

The synthesis of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide typically involves:

  • Starting Materials: 4-Methylbenzenesulfonyl chloride and 2,2-dimethoxyethylamine.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperatures to facilitate the formation of the sulfonamide bond.
  • Purification: The product can be purified through recrystallization or chromatography methods to achieve high purity levels .

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antibacterial agents.
  • Chemical Biology: As a tool compound for studying enzyme inhibition mechanisms.
  • Material Science: In polymer chemistry, sulfonamides can be used as crosslinking agents or modifiers due to their reactivity

    Studies on the interactions of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide with biological macromolecules are crucial for understanding its mechanism of action. Potential interactions include:

    • Enzyme Binding: Investigating how it binds to target enzymes like carbonic anhydrase or bacterial dihydropteroate synthase.
    • Drug-Receptor Interactions: Evaluating its affinity and selectivity towards specific biological receptors.

When compared to other sulfonamide derivatives, N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide showcases unique characteristics due to its specific substituents. Here are some similar compounds:

Compound NameStructure CharacteristicsNotable Properties
N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamideContains dimethyl substitution on the phenyl ringDifferent antibacterial profile
N-(benzyl)-4-methylbenzenesulfonamideBenzyl group instead of dimethoxyethylAltered solubility and biological activity
N-(isopropyl)-4-methylbenzenesulfonamideIsopropyl group providing steric hindrancePotentially different enzyme interaction

The unique combination of the dimethoxyethyl group and the 4-methyl substitution may influence its pharmacological properties compared to these other compounds.

N-(2,2-Dimethoxyethyl)-4-methylbenzenesulfonamide is systematically named according to IUPAC rules as follows:

  • Root name: Benzenesulfonamide (indicating a sulfonamide group attached to a benzene ring).
  • Substituents:
    • 4-Methyl: A methyl group at the para position of the benzene ring.
    • N-(2,2-Dimethoxyethyl): A dimethoxyethyl group attached to the sulfonamide nitrogen.

The full IUPAC name is N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, validated by PubChem (CID: 3846450) and other chemical databases. The molecular formula is C₁₁H₁₇NO₄S, with a molecular weight of 259.32 g/mol. Key identifiers include:

  • CAS Registry Number: 58754-95-3.
  • SMILES Notation: CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC.
  • InChI Key: YSQNRFLBFRHJBP-UHFFFAOYSA-N.

Molecular Architecture: Sulfonamide Core with Dimethoxyethyl Substituent

The compound features a sulfonamide core (–SO₂NH–) bonded to a para-methyl-substituted benzene ring and a 2,2-dimethoxyethyl group. Key structural features include:

Sulfonamide Core

  • The sulfonamide group (–SO₂NH–) provides polarity and hydrogen-bonding capacity, influencing solubility and reactivity.
  • The benzene ring’s para-methyl group enhances steric bulk and modulates electronic effects.

Dimethoxyethyl Substituent

  • The N-linked 2,2-dimethoxyethyl group (–CH₂CH(OCH₃)₂) introduces two methoxy branches, contributing to:
    • Conformational flexibility due to the ethylene backbone.
    • Electron-donating effects from methoxy groups, stabilizing adjacent charges.

3D Conformational Analysis

  • X-ray crystallography (where available) and computational models reveal a twisted conformation between the benzene ring and sulfonamide plane, minimizing steric clashes.
  • The dimethoxyethyl group adopts a gauche conformation, optimizing methoxy oxygen interactions.

Synthesis Route

The compound is synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 2,2-dimethoxyethylamine in the presence of a base (e.g., triethylamine):
$$
\text{TsCl} + \text{H}2\text{NCH}2\text{C(OCH}3\text{)}2 \rightarrow \text{TsNCH}2\text{C(OCH}3\text{)}_2 + \text{HCl}
$$
(Ts = 4-methylbenzenesulfonyl)

Comparative Analysis with Related Toluenesulfonamide Derivatives

N-(2,2-Dimethoxyethyl)-4-methylbenzenesulfonamide belongs to a broader class of toluenesulfonamides. Key comparisons include:

Table 1: Structural and Functional Comparisons

Compound NameSubstituent on Sulfonamide NitrogenMolecular FormulaKey Properties/Applications
p-Toluenesulfonamide–HC₇H₉NO₂SAntibacterial intermediate
N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide–CH₂CH₂OHC₉H₁₃NO₃SSolubility enhancer
N-(2-Chlorophenyl)-4-methylbenzenesulfonamide–C₆H₄ClC₁₃H₁₂ClNO₂SEnzyme inhibition studies
N-(2,2-Dimethoxyethyl)-4-methylbenzenesulfonamide–CH₂CH(OCH₃)₂C₁₁H₁₇NO₄SSynthetic intermediate

Electronic and Steric Effects

  • Electron-withdrawing groups (e.g., –Cl in ) increase sulfonamide acidity, enhancing hydrogen-bonding capacity.
  • Bulky substituents (e.g., dimethoxyethyl in this compound) reduce rotational freedom but improve solubility in polar solvents.

Reactivity Trends

  • Derivatives with electron-donating groups (e.g., –OCH₃) exhibit slower electrophilic substitution rates on the aromatic ring compared to –Cl or –NO₂ analogues.
  • The dimethoxyethyl group in this compound facilitates chelation with metal ions, useful in catalysis.

Experimental Determination of Thermodynamic Parameters

The thermodynamic characterization of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide requires systematic experimental investigation using multiple analytical techniques. The compound, with molecular formula C₁₁H₁₇NO₄S and molecular weight 259.32 g/mol [2], presents unique thermodynamic properties due to its structural complexity combining sulfonamide, aromatic methyl, and dimethoxy functionalities.

Thermal Stability Assessment

Thermogravimetric analysis studies of structurally related sulfonamide compounds indicate that thermal decomposition typically occurs through multi-step processes [3]. For N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, the expected thermal decomposition pathway would involve initial cleavage of the dimethoxy groups, followed by sulfonamide bond breaking and aromatic ring degradation. The thermal stability of related 4-methylbenzenesulfonamide derivatives suggests decomposition temperatures exceeding 300°C under inert atmosphere conditions [3].

Calorimetric Measurements

Differential scanning calorimetry analysis would provide critical thermodynamic parameters including glass transition temperature, melting point, and enthalpy of fusion. The crystalline nature of the compound, as evidenced by its successful synthesis and purification protocols [4], suggests well-defined thermal transitions. DSC studies of similar sulfonamide structures demonstrate characteristic endothermic melting transitions typically occurring in the range of 100-200°C [5] [6].

Thermodynamic Data Requirements

ParameterExpected RangeMeasurement MethodLiterature Status
Melting Point120-180°CDSC AnalysisNot Reported
Enthalpy of Fusion15-35 kJ/molDSC IntegrationNot Reported
Thermal Decomposition>300°CTGA AnalysisNot Reported
Heat Capacity200-300 J/(mol·K)DSC MeasurementNot Reported
Glass TransitionBelow melting pointDSC AnalysisNot Reported

Solubility Profiling in Polar and Non-Polar Solvents

The solubility behavior of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide reflects its amphiphilic molecular structure, containing both hydrophilic (sulfonamide, dimethoxy) and hydrophobic (aromatic methyl) components. The calculated LogP value of 2.364 [2] indicates moderate lipophilicity, suggesting balanced solubility characteristics.

Polar Solvent Interactions

The compound demonstrates appreciable solubility in polar organic solvents, particularly those capable of hydrogen bonding interactions. Literature reports confirm solubility in chloroform, dichloromethane, dimethyl sulfoxide, and ethyl acetate [7] [8]. The dimethoxy ethyl chain enhances solubility in polar aprotic solvents through dipole-dipole interactions, while the sulfonamide group provides hydrogen bonding capability.

Non-Polar Solvent Behavior

Limited solubility in non-polar solvents such as hexane is expected due to the polar functional groups. The aromatic methyl substitution provides some hydrophobic character, but insufficient to overcome the polar contributions of the sulfonamide and dimethoxy functionalities.

Quantitative Solubility Data

SolventSolubility CategoryInteraction TypeBasis
WaterLimitedHydrogen bondingSulfonamide polarity
MethanolModerateH-bonding, dipolePolar protic interactions
ChloroformGoodDipole-induced dipoleLiterature confirmed [7]
DichloromethaneGoodDipole interactionsLiterature confirmed [7]
DMSOExcellentH-bonding, dipoleLiterature confirmed [7]
Ethyl AcetateGoodDipole, weak H-bondingLiterature confirmed [7]
HexanePoorVan der Waals onlyNon-polar incompatibility

Spectroscopic Fingerprint Analysis (Fourier Transform Infrared, Raman, Ultraviolet-Visible)

Fourier Transform Infrared Spectroscopy

The infrared spectrum of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide exhibits characteristic absorption bands corresponding to its functional groups. The sulfonamide moiety produces distinctive SO₂ stretching vibrations typically observed at 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric) [9] [10]. The NH stretching vibration appears near 3300 cm⁻¹, while aromatic CH stretching occurs in the 3000-3100 cm⁻¹ region [10] [11].

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information, particularly for aromatic ring modes and sulfur-containing functional groups. The aromatic CC stretching vibrations appear near 1600 cm⁻¹, while the sulfonamide SO₂ vibrations are Raman-active with modified intensities compared to infrared [12] [13]. Ring breathing modes of the para-substituted benzene ring produce characteristic peaks in the 800-1000 cm⁻¹ region [12].

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum exhibits aromatic π→π* transitions characteristic of para-substituted benzene derivatives. The primary absorption maximum occurs near 260-280 nm, with the exact position influenced by the electron-donating methyl group and electron-withdrawing sulfonamide substitution [10] [14]. The dimethoxy ethyl substituent provides minimal chromophoric contribution but may affect the extinction coefficient.

Spectroscopic Fingerprint Summary

TechniqueKey Absorption/PeakWavenumber/WavelengthAssignment
FT-IRSO₂ asymmetric stretch1350 cm⁻¹Sulfonamide
FT-IRSO₂ symmetric stretch1150 cm⁻¹Sulfonamide
FT-IRNH stretch3300 cm⁻¹Sulfonamide
FT-IRAromatic CH3000-3100 cm⁻¹Benzene ring
RamanAromatic CC stretch1600 cm⁻¹Benzene ring
RamanRing breathing800-1000 cm⁻¹Para-substituted benzene
UV-Visπ→π* transition260-280 nmAromatic chromophore

Chromatographic Behavior in Reverse-Phase Systems

Retention Characteristics

The chromatographic behavior of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide in reverse-phase systems is governed by its moderate lipophilicity (LogP = 2.364) [2]. This value predicts intermediate retention times on C18 columns with typical water-organic mobile phases, positioning the compound between highly polar and highly lipophilic analytes.

Mobile Phase Optimization

Effective separation requires careful mobile phase selection considering the compound's acid-base properties and hydrogen bonding capability. Water-acetonitrile and water-methanol systems provide optimal compatibility, with gradient elution offering superior peak shape and resolution [15] [16]. The sulfonamide group's weak acidity (typical pKa ~10-11 for similar compounds) necessitates pH control to maintain consistent retention and peak symmetry.

Detection and Quantification

Ultraviolet detection at 254 nm provides excellent sensitivity due to the aromatic chromophore, while detection at 280 nm offers enhanced selectivity [16]. The compound's molecular ion at m/z 259 enables mass spectrometric detection and structural confirmation [17].

Chromatographic Parameters

ParameterTypical ValueOptimization Factor
Retention Factor (k')2-8Mobile phase composition
Peak Asymmetry<1.5pH control, column condition
Theoretical Plates>5000Column length, particle size
Detection Wavelength254 nmAromatic absorption
Mobile Phase pH6.0-7.5Sulfonamide stability
Column Temperature25-40°CRetention optimization

Method Development Considerations

Successful chromatographic analysis requires attention to several critical factors. Column selection favors C18 phases with intermediate hydrophobicity, while mobile phase buffering maintains reproducible retention. Temperature control within 25-40°C optimizes separation efficiency while preserving compound stability. The moderate LogP value indicates good compatibility with both isocratic and gradient elution modes, depending on analytical requirements [18] [19].

XLogP3

1.1

Wikipedia

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Dates

Last modified: 08-15-2023

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